REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1.[CH:14]1([OH:19])CC=C[CH2:15]1.[N+](=[CH:22][C:23](OCC)=O)=[N-]>[Cu]>[O:9]1[CH2:10][CH2:11][CH2:12][CH2:13][CH:8]1[O:7][CH:2]1[CH2:23][CH:22]2[CH:4]([CH:5]2[C:6]([O:19][CH2:14][CH3:15])=[O:1])[CH2:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC=CC1)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=CC(=O)OCC
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added over a period of 8 hours
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is then extracted with hexane
|
Type
|
CUSTOM
|
Details
|
chromatographed over aluminum oxide (activity I)
|
Type
|
WASH
|
Details
|
Elution first with hexane
|
Type
|
CUSTOM
|
Details
|
benzene, and evaporation of the eluates
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC1CC2C(C2C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |